molecular formula C12H12ClNO2S B14652134 ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 51571-58-5

ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14652134
CAS No.: 51571-58-5
M. Wt: 269.75 g/mol
InChI Key: SVCMHJFDOOPCAY-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound belonging to the benzothiazine family. This compound is characterized by a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its structure. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the reaction of 2-aminobenzenethiol with ethyl acetoacetate under various conditions. One efficient method involves the neat reaction of substituted aminothiols with β-ketoesters and β-dicarbonyl compounds, yielding the desired product in high yields (85-96%) with microwave heating . This method is advantageous due to its high yield, brief reaction times, and easy work-up.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles. The use of microwave heating and solid-state reactions can be scaled up to produce significant quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazine derivatives .

Scientific Research Applications

Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

51571-58-5

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

IUPAC Name

ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C12H12ClNO2S/c1-3-16-12(15)11-7(2)14-9-5-4-8(13)6-10(9)17-11/h4-6,14H,3H2,1-2H3

InChI Key

SVCMHJFDOOPCAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C

Origin of Product

United States

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